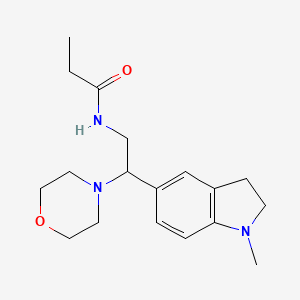

N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)propionamide

Description

N-(2-(1-Methylindolin-5-yl)-2-morpholinoethyl)propionamide is a synthetic organic compound featuring a hybrid structure combining indoline, morpholine, and propionamide moieties. The compound’s safety profile highlights significant hazards, including flammability, toxicity (acute oral toxicity category 3), and environmental risks such as aquatic toxicity . Proper handling requires personal protective equipment (PPE), ventilation, and adherence to strict storage conditions (e.g., inert atmosphere, temperature ≤ 4°C) to mitigate risks of combustion or exposure .

Properties

IUPAC Name |

N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O2/c1-3-18(22)19-13-17(21-8-10-23-11-9-21)14-4-5-16-15(12-14)6-7-20(16)2/h4-5,12,17H,3,6-11,13H2,1-2H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJQUUYXUSMSJEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NCC(C1=CC2=C(C=C1)N(CC2)C)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)propionamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Formation of the Indole Derivative: The synthesis begins with the preparation of the indole derivative, which involves the reaction of an appropriate indole precursor with a methylating agent to introduce the 1-methyl group.

Introduction of the Morpholine Ring: The next step involves the reaction of the indole derivative with a morpholine derivative under suitable conditions to form the desired morpholinoethyl intermediate.

Formation of the Propionamide Group: Finally, the morpholinoethyl intermediate is reacted with a propionylating agent to introduce the propionamide group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)propionamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups on the indole or morpholine rings are replaced with other groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis

- The compound serves as a versatile building block in organic chemistry, facilitating the synthesis of more complex molecules. Its functional groups allow for various chemical reactions, making it an essential intermediate in the development of novel compounds.

Reactivity and Mechanisms

- The reactivity of N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)propionamide is characterized by its ability to undergo nucleophilic substitutions and coupling reactions. This property is exploited in synthetic pathways to create compounds with specific biological activities.

Biological Applications

Anticancer Properties

- Preliminary studies suggest that this compound exhibits anticancer activity. Research indicates it may inhibit cell proliferation in various cancer cell lines, making it a candidate for further investigation in cancer therapy.

Neuroprotective Effects

- The compound has been evaluated for its neuroprotective properties, particularly in models of neurodegenerative diseases. Its potential to modulate neurotransmitter systems could lead to therapeutic applications in conditions such as Alzheimer's and Parkinson's disease.

Antimicrobial Activity

- Investigations into the antimicrobial properties of this compound have shown promise against certain bacterial strains. This aspect opens avenues for developing new antibiotics or adjunct therapies to combat resistant infections.

Pharmacological Insights

Mechanism of Action

- The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets, including enzymes and receptors involved in disease pathways. Understanding these interactions is crucial for optimizing its therapeutic potential.

Drug Development

- As a candidate for drug development, this compound's pharmacokinetic profile and bioavailability are under investigation. Modifications to enhance these properties could lead to improved efficacy and safety profiles in clinical settings.

Data Tables

| Application Area | Description | Research Findings |

|---|---|---|

| Chemical Synthesis | Building block for complex organic molecules | Versatile intermediate in synthetic pathways |

| Anticancer Properties | Inhibits proliferation in cancer cell lines | Promising results in vitro |

| Neuroprotective Effects | Potential modulation of neurotransmitter systems | Positive outcomes in neurodegenerative models |

| Antimicrobial Activity | Effective against specific bacterial strains | Potential for new antibiotic development |

Case Studies

-

Anticancer Activity Study

- A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability, indicating its potential as an anticancer agent.

-

Neuroprotection Research

- In a preclinical model of Alzheimer's disease, the compound showed a reduction in neuroinflammation and improved cognitive function, suggesting its utility in neuroprotective therapies.

-

Antimicrobial Testing

- Laboratory tests revealed that the compound exhibited notable activity against resistant strains of E. coli, highlighting its potential as a new antimicrobial agent.

Mechanism of Action

The mechanism of action of N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Groups

3-Chloro-N-phenyl-phthalimide (): Structure: Contains a phthalimide core with a chlorine substituent and phenyl group. Applications: Used as a monomer for polyimide synthesis, emphasizing its role in polymer chemistry . Comparison: Unlike N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)propionamide, this compound lacks the indoline-morpholine-propionamide backbone.

General Propionamide Derivatives: Propionamides (RCONH2) are often studied for their pharmacokinetic properties. The morpholinoethyl group in the target compound may enhance solubility compared to simpler propionamides, though this is speculative without empirical data.

Key Differences

- Hazard Profile : The target compound exhibits higher acute toxicity and flammability compared to the phthalimide derivative, necessitating stricter handling protocols.

Biological Activity

N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)propionamide, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure that includes an indole moiety, which is known for its diverse biological activities. The morpholinoethyl side chain may contribute to its pharmacological properties by enhancing solubility and bioavailability. Understanding the structure-activity relationship (SAR) is crucial for optimizing its efficacy.

Research indicates that this compound may interact with various biological targets, including receptors involved in pain modulation and neuroprotection.

- Opioid Receptor Modulation : Similar compounds have shown selective agonism at μ-opioid receptors (μOR), which are critical in pain relief pathways. Studies have demonstrated that modifications to the indole structure can enhance selectivity and potency against these receptors .

- Neuroprotective Effects : Indole derivatives are often linked to neuroprotective activities. For instance, related compounds have been shown to inhibit oxidative stress and promote neuronal survival in models of neurodegeneration .

Efficacy in Pain Models

A comparative analysis of various analogs revealed that certain modifications to the indole structure significantly enhanced μOR agonist activity. The following table summarizes the half-maximal effective concentration (EC50) values for selected compounds:

| Compound | EC50 (nM) | Biological Activity |

|---|---|---|

| PZM21 | 1.615 | High μOR Agonist |

| 6a | 10.82 | Moderate μOR Agonist |

| 6h | 13.12 | Moderate μOR Agonist |

These findings suggest that this compound may exhibit comparable or superior efficacy depending on specific structural modifications .

Neuroprotective Studies

In vitro studies using SH-SY5Y neuroblastoma cells demonstrated that indole-based compounds could significantly reduce oxidative stress-induced cell death. The following effects were observed:

- Cell Viability : Compounds showed up to 80% restoration of cell viability under oxidative stress conditions.

- MAO-B Inhibition : Certain derivatives exhibited potent inhibition of monoamine oxidase B (MAO-B), suggesting potential applications in treating neurodegenerative disorders like Parkinson's disease .

Case Studies and Clinical Implications

Several case studies highlight the therapeutic potential of compounds structurally related to this compound:

- Pain Management : In preclinical models, similar indole derivatives demonstrated significant analgesic effects with reduced side effects compared to traditional opioids, indicating a promising avenue for chronic pain management without the typical risks associated with opioid use.

- Neurodegenerative Disorders : Research on related compounds has shown efficacy in models of Alzheimer's and Parkinson's diseases, where they reduced neuroinflammation and oxidative damage, suggesting that this compound could be beneficial in these contexts .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)propionamide?

- Answer : Synthesis of this compound requires careful consideration of amide bond formation and morpholino group introduction. A free-radical copolymerization approach, similar to methods used for structurally related compounds, can be adapted. For example, initiators like 2,2'-azobis(2-methylpropionitrile) (AIBN) may stabilize intermediates during coupling reactions . Computational reaction path searches (e.g., quantum chemical calculations) can predict feasible pathways and reduce trial-and-error experimentation .

Q. Which characterization techniques are critical for validating the structural integrity of this compound?

- Answer : Use a combination of NMR (¹H, ¹³C, 2D-COSY) for verifying substituent positions, mass spectrometry (HRMS) for molecular weight confirmation, and X-ray crystallography for resolving stereochemical ambiguities. Statistical design of experiments (DoE) can optimize parameter selection (e.g., solvent systems, reaction time) to enhance reproducibility .

Q. How can computational tools aid in the preliminary design of experiments for this compound?

- Answer : Quantum mechanical calculations (e.g., DFT) and reaction network analysis can identify thermodynamically favorable pathways. Software platforms integrating cheminformatics and molecular dynamics enable virtual screening of reaction conditions (e.g., temperature, catalysts) to prioritize experimental trials .

Advanced Research Questions

Q. How to resolve contradictions in biological activity data observed across different assay systems?

- Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, solvent polarity) or target specificity. Implement a tiered validation approach:

Validate assay reproducibility using standardized protocols (e.g., OECD guidelines).

Cross-reference computational docking studies (e.g., molecular dynamics simulations) with experimental IC₅₀ values to identify off-target interactions.

Apply multivariate statistical analysis (e.g., PCA) to isolate confounding variables .

Q. What strategies optimize reaction conditions for scaling up synthesis while maintaining yield?

- Answer : Use a hybrid DoE and machine learning (ML) framework:

- Design fractional factorial experiments to screen critical parameters (e.g., catalyst loading, temperature).

- Train ML models on experimental data to predict optimal conditions for large-scale reactions.

- Validate scalability using microreactor systems to minimize batch-to-batch variability .

Q. How to establish a feedback loop between computational predictions and experimental outcomes for iterative reaction improvement?

- Answer : Integrate high-throughput experimentation (HTE) with real-time data analytics. For example:

- Use automated platforms to generate large datasets under varied conditions.

- Feed results into Bayesian optimization algorithms to refine computational models.

- Re-run simulations to prioritize next-step experiments, closing the "design-test-learn" cycle .

Q. What interdisciplinary approaches enhance understanding of this compound’s reactivity in non-standard environments (e.g., photochemical or electrochemical settings)?

- Answer : Combine advanced spectroscopic techniques (e.g., in-situ IR/Raman) with kinetic modeling to track intermediate species. Collaborate with materials engineering teams to design specialized reactors (e.g., flow reactors with embedded sensors) for real-time monitoring of transient states .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.